molecular formula C19H21N5OS B2960237 ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 2309775-37-7

((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No.: B2960237
CAS No.: 2309775-37-7
M. Wt: 367.47
InChI Key: LZFMRELPSMITBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a bicyclic organic molecule featuring a hybrid scaffold of azabicyclo[3.2.1]octane, thiazole, imidazole, and pyrrole moieties. Its stereochemistry (1R,5S) and substitution pattern confer unique physicochemical and pharmacological properties. This structural complexity aligns with pharmacophores seen in kinase inhibitors or antimicrobial agents, though specific biological data for this compound remain undisclosed in publicly accessible literature.

Properties

IUPAC Name

(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-13-17(26-19(21-13)22-7-2-3-8-22)18(25)24-14-4-5-15(24)11-16(10-14)23-9-6-20-12-23/h2-3,6-9,12,14-16H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFMRELPSMITBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3C4CCC3CC(C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic octane system, followed by the introduction of the imidazole, pyrrole, and thiazole rings through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure the desired reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. The choice of reagents and solvents would be tailored to ensure safety, efficiency, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the compound’s properties, three analogs with overlapping structural features are analyzed (Table 1):

Compound Name / ID Core Structure Key Substituents Pharmacological Implications
Target Compound 8-azabicyclo[3.2.1]octane-thiazole 3-(1H-imidazol-1-yl), 4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl Potential for dual hydrogen bonding (imidazole/pyrrole) and lipophilic interactions (methyl). High stereochemical specificity.
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Azabicyclo[4.2.0]octene (cephalosporin-like) Tetrazole, thiadiazole-thioether Antibacterial activity via β-lactam target binding. Tetrazole enhances metabolic stability.
2-(4-(5-Ethylpyrimidin-2-yloxy)cyclohexyl)-4-(((1R,3s,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yloxy)methyl)thiazole 8-azabicyclo[3.2.1]octane-thiazole Methylsulfonyl, ethylpyrimidinyloxy Methylsulfonyl group may improve solubility and pharmacokinetics; pyrimidinyloxy suggests kinase-targeted applications.

Key Observations:

Core Structure Flexibility : The target compound’s azabicyclo[3.2.1]octane core differs from the azabicyclo[4.2.0]octene in cephalosporin analogs , which impacts ring strain and target selectivity.

Heterocyclic Substituents : Unlike the tetrazole and thiadiazole in ’s compound, the target’s imidazole and pyrrole groups may enhance binding to metalloenzymes or receptors requiring π-π interactions .

Solubility and Stability : The methylsulfonyl group in the analog from suggests improved aqueous solubility compared to the target’s methyl-pyrrole substituent, which could increase lipophilicity.

Research Findings and Hypotheses

  • Stereochemical Influence : The (1R,5S) configuration in the target compound likely restricts rotational freedom, optimizing binding pocket complementarity—a feature critical in enantioselective drug design.
  • Metabolic Stability : The imidazole moiety may confer resistance to oxidative metabolism compared to tetrazole-containing analogs, which are prone to glucuronidation .
  • Target Hypotheses: Based on structural analogs, plausible targets include: Kinases: Thiazole and imidazole motifs are common in kinase inhibitors (e.g., imatinib analogs).

Biological Activity

The compound ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Molecular Structure

The molecular formula of the compound is C20H25N3O2SC_{20}H_{25}N_3O_2S, with a molecular weight of approximately 371.5 g/mol. It features an imidazole ring, an azabicyclo structure, and a thiazole moiety, which contribute to its pharmacological properties.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit significant biological activity, particularly as an inhibitor of the KRas G12D mutation associated with various cancers. The imidazole moiety is known for its ability to mimic histidine residues in proteins, potentially influencing enzyme activity and receptor binding.

Key Biological Activities

  • Cancer Inhibition : The compound shows promise in targeting KRas mutations, which are prevalent in many cancers.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting potential applications in treating infections.
  • Neuropharmacological Effects : The structural components may interact with neurotransmitter systems, indicating possible uses in neuropharmacology.

Table 1: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
Compound AImidazole + BicyclicKRas Inhibition
Compound BThiazole + ImidazoleAntimicrobial
Compound CBicyclic + PyridineNeuroprotective

Case Studies

Several studies have evaluated the biological activity of imidazole-containing compounds similar to the target compound:

  • Study on KRas Inhibition :
    • A study evaluated the efficacy of various imidazole derivatives against KRas G12D mutations.
    • Results indicated that compounds with structural similarities to our target showed significant inhibitory effects.
  • Antimicrobial Activity Assessment :
    • Research on related thiazole derivatives revealed potent antimicrobial activity against standard bacterial strains.
    • Compounds were tested using Minimum Inhibitory Concentration (MIC) assays, demonstrating effectiveness against resistant strains.
  • Neuropharmacological Evaluation :
    • Investigations into azabicyclo compounds highlighted their potential in modulating neurotransmitter systems.
    • Behavioral assays indicated improvements in models of anxiety and depression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.